molecular formula C17H15N3O5S3 B2731680 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide CAS No. 941966-85-4

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2731680
CAS No.: 941966-85-4
M. Wt: 437.5
InChI Key: LWNUACZWHYZFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of nitrothiophene, thiazole, and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrothiophene group: This step might involve nitration reactions followed by coupling with the thiazole ring.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the butanamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential drug candidate for various diseases.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
  • N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
  • N-(4-(4-methylthiophen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Uniqueness

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide is unique due to the presence of the nitrothiophene group, which can impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S3/c21-16(7-4-8-28(24,25)13-5-2-1-3-6-13)19-17-18-14(11-27-17)15-9-12(10-26-15)20(22)23/h1-3,5-6,9-11H,4,7-8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUACZWHYZFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.